molecular formula C9H6ClNO3 B1425200 Methyl 2-chlorobenzo[d]oxazole-4-carboxylate CAS No. 1007112-35-7

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

Cat. No. B1425200
M. Wt: 211.6 g/mol
InChI Key: QXOMDXKTDOJUPP-UHFFFAOYSA-N
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Description

“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a chemical compound with the linear formula C9H6ClNO3 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is represented by the InChI code 1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 . The molecular weight of this compound is 211.6 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” are not available, oxazole derivatives are known to be used in various chemical reactions due to their wide spectrum of biological activities .


Physical And Chemical Properties Analysis

“Methyl 2-chlorobenzo[d]oxazole-4-carboxylate” is a white to yellow solid . The molecular weight of this compound is 211.6 g/mol . The InChI code for this compound is 1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 .

Scientific Research Applications

Photophysical Properties and Fluorescent Applications

Photophysical Properties and Synthesis Methyl 2-chlorobenzo[d]oxazole-4-carboxylate and its derivatives demonstrate intriguing photophysical properties. Ferreira et al. (2010) synthesized several 2,5-disubstituted oxazole-4-carboxylates, noting their high fluorescence quantum yields and moderate solvent sensitivity. The study explored the molecule's potential as a fluorescent probe, revealing its maintained fluorescence and solvent sensitivity even when linked to a peptide chain, suggesting applications in fluorescence tagging and molecular tracing in scientific research (Ferreira et al., 2010).

Chemical Transformations and Synthesis

Matrix-Isolated Studies and Photochemistry Lopes et al. (2011) delved into the matrix-isolated photochemistry of a closely related compound, methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing the mechanistic pathways during its photoisomerization to an oxazole. This detailed understanding of photochemical reactions and conformational studies aids in synthesizing and manipulating oxazole derivatives for specific scientific applications (Lopes et al., 2011).

Synthesis of Functional Derivatives Prokopenko et al. (2010) reported on the synthesis of functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids from the methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids. These derivatives enable further transformations, including the introduction of highly basic aliphatic amines into the oxazole structure, showcasing the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).

Methodology Development and Chemical Reactivity

Regiocontrolled Synthesis and Halogenation Hodgetts and Kershaw (2002) developed a method involving regiocontrolled halogenation and palladium-catalyzed coupling reactions using ethyl 2-chlorooxazole-4-carboxylate, allowing the synthesis of variously substituted oxazoles. This methodology highlights the potential of oxazole derivatives as intermediates for creating complex, substituted oxazoles in chemical research (Hodgetts & Kershaw, 2002).

Safety And Hazards

In case of skin contact with “Methyl 2-chlorobenzo[d]oxazole-4-carboxylate”, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMDXKTDOJUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718826
Record name Methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

CAS RN

1007112-35-7
Record name Methyl 2-chloro-4-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007112-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the thione from Step B (0.65 g, 3.11 mmol) and phosphorus pentachloride (0.65 g, 3.11 mmol) in phosphorus oxychloride (6 mL) was heated to 95° C. for 2.5 h. After cooling to room temperature, the reaction mixture was concentrated and dried on vacuum to give methyl 2-chlorobenzoxazole-4-carboxylate (0.66 g, quantitative) as a brown solid: 1H NMR (300 MHz, CDCl3) δ 8.05 (dd, J 8.1, 1.2 Hz, 1H), 7.72 (dd, J 8.1, 1.2 Hz, 1H), 7.45 (t, J=8.1 Hz, 1H), 4.04 (s, 3H); MS (ESI+) m/z 212 (M+H).
Quantity
0.65 g
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0.65 g
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6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
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Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
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Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
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Reactant of Route 6
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

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